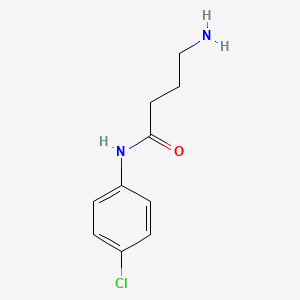

4-amino-N-(4-chlorophenyl)butanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

4-amino-N-(4-chlorophenyl)butanamide |

InChI |

InChI=1S/C10H13ClN2O/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12/h3-6H,1-2,7,12H2,(H,13,14) |

InChI Key |

FYTIHVSIYKYHKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCN)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Amino N 4 Chlorophenyl Butanamide

Strategic Approaches for 4-amino-N-(4-chlorophenyl)butanamide Synthesis

The construction of this compound can be approached through several strategic disconnections. The primary focus lies on the efficient formation of the amide linkage, followed by modifications to the aliphatic chain and the aromatic ring.

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. luxembourg-bio.com For N-arylbutanamides, such as this compound, several methods are employed, ranging from classic coupling reagents to more modern catalytic systems.

Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) are frequently used to activate the carboxylic acid for nucleophilic attack by the amine. luxembourg-bio.com The mechanism involves the formation of an O-acylisourea intermediate, which then reacts with the amine to form the amide. luxembourg-bio.com To improve efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.com Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU), which also form active esters that readily react with amines.

Acid Halides: A straightforward and common method involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride readily reacts with the aniline derivative to form the desired amide. This method is often high-yielding but can be sensitive to moisture and may require a base to neutralize the HCl byproduct.

Catalytic Amidation: More recent advancements have focused on the development of catalytic methods for amide bond formation, which are often more atom-economical and environmentally benign. researchgate.net Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines. researchgate.net These reactions are thought to proceed through the formation of a borate ester intermediate. researchgate.net

Umpolung Amide Synthesis (UmAS): A novel approach for the synthesis of N-aryl amides involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base. nih.gov This method represents an umpolung strategy, reversing the typical polarity of the reacting species. nih.gov

The choice of method often depends on the specific substrates, desired scale, and tolerance of functional groups. Below is a table summarizing common amide bond formation techniques.

| Method | Reagents | Advantages | Disadvantages |

| Coupling Reagents | DCC, EDC, HATU, PyBOP | Mild conditions, high yields | Stoichiometric amounts of reagents, byproduct removal can be challenging |

| Acid Halides | SOCl₂, (COCl)₂ | High reactivity, readily available reagents | Harsh conditions, generation of acidic byproducts |

| Catalytic Amidation | Boronic acids | Atom-economical, environmentally friendly | May require higher temperatures, catalyst sensitivity |

| Umpolung Synthesis | α-fluoronitroalkanes, N-aryl hydroxylamines | Novel reactivity, good for specific substrates | Limited substrate scope, may require specialized starting materials |

Modifying the butanamide backbone of this compound allows for the introduction of various functional groups, which can modulate the compound's properties. Regioselectivity is key to ensuring that the desired position on the carbon chain is functionalized.

One approach involves the use of directing groups to guide the functionalization to a specific carbon atom. For instance, in related systems, directing groups have been employed to achieve C-H functionalization at specific positions of indole rings. mdpi.com While not directly on a butanamide chain, the principle of using a directing group to control regioselectivity is broadly applicable.

Another strategy is to start with a pre-functionalized butanamide precursor. For example, a β,γ-unsaturated amide can be synthesized and then further functionalized. A recently developed method allows for the regioselective formation of β,γ-unsaturated amides from unactivated alkenes and carbamoyl chlorides. univie.ac.atfigshare.com This intermediate could then undergo various transformations at the double bond.

Enzymatic and chemoenzymatic cascade reactions are also powerful tools for achieving regioselective modifications. For instance, a photocatalytic-enzyme cascade has been used for the regioselective C-H amidation of arenes. nih.gov This approach could potentially be adapted for the functionalization of the butanamide chain.

The 4-chlorophenyl group is a crucial component of the target molecule. Its introduction is typically achieved by using 4-chloroaniline as the starting amine in the amide bond formation step. nih.govdundee.ac.uk

Alternatively, the chloro-substituent can be introduced at a later stage of the synthesis. For example, a palladium-catalyzed reaction could be used to couple a suitable precursor with a chlorine source. The synthesis of related N-(4-chlorophenyl) substituted compounds has been reported through various synthetic schemes. dundee.ac.uk

Modification of the 4-chlorophenyl ring itself is also possible. For instance, the chlorine atom could be replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, although this is less common in the direct synthesis of the target compound. The 4-chlorophenyl moiety can also be introduced as a protecting group for other functionalities in more complex syntheses. researchgate.net

Stereochemical Considerations in this compound Synthesis

If the butanamide chain of this compound is substituted, a chiral center may be created. In such cases, controlling the stereochemistry becomes a critical aspect of the synthesis.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce stereoselectivity in a reaction. For example, enantioselective reductions or alkylations of a suitable precursor to the butanamide chain could establish the desired stereocenter.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed.

Chiral Pool Synthesis: This method utilizes readily available enantiomerically pure starting materials from nature, such as amino acids or sugars, to construct the chiral target molecule.

When an enantioselective synthesis is not feasible or results in a mixture of enantiomers (a racemate), resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Formation: This is a classical method for resolving racemic mixtures of amines or carboxylic acids. The racemate is reacted with a chiral resolving agent to form a pair of diastereomeric salts. nih.gov These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. nih.gov After separation, the resolving agent is removed to yield the pure enantiomers.

Chromatographic Separation: Chiral chromatography is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral columns are commonly used methods. nih.gov

Absolute Configuration Determination: Once the enantiomers are separated, it is crucial to determine their absolute configuration (the spatial arrangement of the atoms). wikipedia.org

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. wikipedia.orgpurechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional structure of the molecule can be determined. purechemistry.org

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. purechemistry.orgspectroscopyeurope.commdpi.com By comparing the experimental spectrum with spectra calculated using quantum chemical methods, the absolute configuration can be assigned. spectroscopyeurope.comspark904.nl

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by forming diastereomeric derivatives (e.g., Mosher's esters) can also be used to determine the absolute configuration. purechemistry.orgspark904.nl

The following table outlines common methods for determining absolute configuration.

| Method | Principle | Advantages | Limitations |

| X-ray Crystallography | X-ray diffraction from a single crystal | Unambiguous determination of 3D structure | Requires a suitable single crystal |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Applicable to solutions, no crystallization needed | Requires comparison with theoretical calculations |

| NMR Spectroscopy (with chiral auxiliaries) | Formation of diastereomers with distinct NMR spectra | Does not require crystallization | Requires chemical derivatization |

Derivatization and Analog Generation Strategies

The chemical scaffold of this compound presents multiple reactive sites that are amenable to chemical modification. These include the primary amine, the secondary amide, and the aliphatic butanamide backbone. Strategic derivatization of these functional groups allows for the systematic exploration of the structure-activity relationship (SAR) and the development of analogs with potentially improved pharmacological profiles.

Synthesis of Structurally Modified this compound Analogs

The generation of structurally modified analogs of this compound can be achieved through various synthetic transformations targeting its key functional groups.

N-Alkylation and N-Acylation of the Primary Amine: The primary amino group is a prime target for modification. Reductive amination with various aldehydes and ketones can introduce a wide range of alkyl substituents. Alternatively, acylation with acid chlorides or anhydrides can yield a series of N-acyl derivatives. These modifications can influence the compound's polarity, basicity, and ability to form hydrogen bonds.

Substitution on the Aromatic Ring: While the existing 4-chlorophenyl group provides a specific electronic and steric character, analogs with alternative substitution patterns on this ring can be synthesized. This can be achieved by starting with differently substituted anilines in the initial amide bond formation. For instance, electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the aromatic ring.

Modification of the Butanamide Backbone: The flexibility and length of the butanamide linker can be altered. Homologation or shortening of the aliphatic chain can be accomplished by using different amino acid derivatives in the initial synthesis. Furthermore, the introduction of substituents along the chain, such as methyl or hydroxyl groups, can impose conformational constraints and introduce new interaction points. A series of N-substituted benzamide (B126) derivatives have been synthesized and characterized, providing a methodological basis for similar modifications to the butanamide structure. researchgate.net

Table 1: Representative Synthetic Strategies for this compound Analogs

| Target Site | Reaction Type | Reagents/Conditions | Resulting Modification |

| Primary Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl/N,N-Dialkyl derivatives |

| Primary Amine | Acylation | Acid Chloride/Anhydride, Base | N-Acyl derivatives |

| Aromatic Ring | Amide Coupling | Substituted Anilines, Coupling Agents | Analogs with varied aromatic substitution |

| Butanamide Backbone | Chain Modification | ω-amino acids of varying lengths | Homologated or shortened analogs |

Strategies for Creating Hybrid Butanamide Scaffolds

Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a promising strategy in drug discovery. nih.govresearchgate.net This approach can lead to compounds with dual modes of action or improved pharmacokinetic properties. The this compound scaffold can serve as a versatile building block for the creation of novel hybrid molecules.

The design of hybrid compounds involves covalently linking two or more pharmacophores, which can be achieved through cleavable or non-cleavable linkers. nih.gov The choice of linker and the point of attachment are crucial for maintaining the desired biological activities of the individual components. nih.gov

Coupling with Other Bioactive Moieties: The primary amino group of this compound is a convenient handle for conjugation with other molecules of therapeutic interest. For instance, it can be coupled with known enzyme inhibitors, receptor ligands, or moieties that enhance cell permeability. This strategy has been successfully employed in the development of sulfonamide-based hybrid compounds. nih.govnih.gov The synthesis of such hybrids often involves standard amide bond formation or the formation of other stable linkages.

Integration into Larger Scaffolds: The butanamide framework can be incorporated into more complex heterocyclic systems. For example, the primary amine could participate in cyclization reactions to form part of a new ring system, such as a benzodiazepine or a quinoxaline. Such modifications can significantly alter the three-dimensional shape and physicochemical properties of the parent molecule. The synthesis of chromenopyridine scaffolds from various precursors illustrates the potential for complex scaffold construction. mdpi.com

Table 2: Conceptual Strategies for Hybrid Butanamide Scaffolds

| Hybrid Strategy | Pharmacophore to be Hybridized | Potential Linkage | Rationale |

| Dual-Target Ligand | Kinase Inhibitor | Amide Bond | To combine cytotoxic and signal transduction inhibitory effects. |

| Enhanced Permeability | Lipophilic Moiety (e.g., adamantane) | Amine Alkylation | To improve blood-brain barrier penetration. |

| Targeted Delivery | Biotin | Amide Bond | For targeted delivery to cancer cells overexpressing the biotin receptor. |

| Novel Heterocycle Formation | Dicarbonyl Compound | Condensation/Cyclization | To create rigidified analogs with novel geometries. |

The systematic application of these derivatization and hybridization strategies can lead to a diverse library of this compound-based compounds. Subsequent biological evaluation of these novel chemical entities is essential to identify candidates with optimized properties for further development.

Comprehensive Investigation of Biological Activities and Molecular Mechanisms of 4 Amino N 4 Chlorophenyl Butanamide

In Vitro Pharmacological Profiling

Efficacy Assessments in Cellular Models, including Cancer Cell Lines and Inflammatory Cells

Derivatives of 4-amino-N-(4-chlorophenyl)butanamide have been evaluated for their effects on inflammatory cells. Specifically, novel compounds incorporating a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide structure were synthesized and tested for their ability to inhibit inflammatory responses in cellular models stimulated with lipopolysaccharide (LPS). nih.govnih.gov LPS is a component of gram-negative bacteria cell walls and is widely used to induce inflammatory responses and cytokine release in various cell types, including macrophages and monocytes. nih.gov

Several of these butanamide derivatives demonstrated significant inhibitory activity on the mRNA expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6) without showing cytotoxicity. nih.govmdpi.com The half-maximal inhibitory concentrations (IC₅₀) for the most potent compounds were determined, highlighting their efficacy in these in vitro inflammatory models. mdpi.com

Interactive Data Table: Efficacy of 4-amino-butanamide Derivatives on Cytokine mRNA Expression

| Compound | IC₅₀ for IL-1β & IL-6 mRNA Inhibition (µM) |

|---|---|

| 4d | 0.0000604 |

| 5c | 1.64 |

| 5d | 0.0327 |

| 5f | 0.000444 |

| 5m | 0.000199 |

This table summarizes the dose-response study results for the inhibition of IL-1β and IL-6 mRNA expression by various derivatives. Data sourced from mdpi.com.

While related sulfonamide compounds have shown anti-proliferative activity against cancer cell lines, specific data on the efficacy of this compound in cancer cells is not detailed in the provided search results.

Enzyme System Modulation Studies (e.g., DPP-IV, COX, Leukotriene A-4 Hydrolase, Tyrosinase, Lipoxygenase, Histone Deacetylase, Urease)

The interaction of butanamide derivatives with various enzyme systems has been a subject of investigation, particularly concerning enzymes involved in inflammation.

Leukotriene A-4 Hydrolase (LTA4H): LTA4H is a bifunctional zinc metalloenzyme that converts leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govnih.govwikipedia.org It also possesses aminopeptidase (B13392206) activity. nih.govmdpi.com The design of specific inhibitors targeting the epoxide hydrolase activity of LTA4H is a strategy for developing anti-inflammatory agents. nih.gov Chalcogen-containing inhibitors have been shown to selectively inhibit the epoxide hydrolase activity of LTA4H while sparing its aminopeptidase function. mdpi.com While the general mechanism is understood, specific inhibition data for this compound is not available in the provided results.

Lipoxygenase (LOX): Lipoxygenases are enzymes that catalyze the formation of pro-inflammatory mediators from polyunsaturated fatty acids. nih.gov Certain 4-chlorophenyl-containing compounds have been identified as significant 15-lipoxygenase inhibitors. nih.gov Additionally, some LTA4H inhibitors also demonstrate the ability to block 5-lipoxygenase activity in leukocytes. mdpi.com

Cyclooxygenase (COX): While some flavonoid derivatives have been shown to selectively inhibit the COX-2 enzyme, direct modulation by this compound is not specified. nih.gov

Information regarding the modulation of DPP-IV, Tyrosinase, Histone Deacetylase, and Urease by this compound was not found in the provided search results.

Receptor Interaction and Ligand Binding Characterization (e.g., Cannabinoid Receptors, GABA Transporters)

GABA Transporters (GATs): Derivatives of 4-aminobutanamide (B1198625) have been designed and synthesized as inhibitors of γ-aminobutyric acid (GABA) transporters. nih.govnih.gov GABA transporters (GATs) are responsible for terminating inhibitory neurotransmission by removing GABA from the synaptic cleft. nih.gov The four subtypes, mGAT1-4, are recognized as promising drug targets for conditions like neuropathic pain. nih.govnih.gov Specific 4-aminobutanamide derivatives were tested for their inhibitory potency on all four mouse GAT subtypes using [³H]GABA uptake assays in HEK-293 cells. nih.gov Compound 50a, identified as 4-Amino-N-[(2-chlorophenyl)methyl]-2-[(2-{[(diphenylmethylidene)amino]oxy}ethyl)(methyl)amino]butanamide, showed notable inhibitory activity, particularly against mGAT2 with a pIC₅₀ of 5.43. nih.govnih.gov

Interactive Data Table: Inhibition of Mouse GABA Transporter Subtypes by Compound 50a

| Transporter Subtype | pIC₅₀ |

|---|---|

| mGAT1 | < 4.5 |

| mGAT2 | 5.43 |

| mGAT3 | < 4.5 |

| mGAT4 | 4.86 |

This table shows the inhibitory potency (pIC₅₀) of compound 50a on the four mouse GABA transporter subtypes. Data sourced from nih.govnih.gov.

Cannabinoid Receptors (CB1/CB2): Cannabinoid receptors, particularly CB1 in the central nervous system, are key targets for drug discovery. nih.gov In animal models of neuropathic pain, an increase in the expression of CB1 and CB2 receptors has been observed in the paw skin, dorsal root ganglia, and spinal cord. nih.gov The analgesic effects of cannabinoid receptor agonists in these models suggest the therapeutic potential of targeting this system. nih.gov However, direct binding or interaction characterization of this compound with cannabinoid receptors is not detailed in the provided research.

Analysis of Cellular Signaling Pathway Modulation (e.g., Apoptosis Induction, Cytokine Expression)

The modulation of cellular signaling pathways is a key aspect of the biological activity of this compound derivatives.

Cytokine Expression: As established in section 3.1.1, derivatives of this compound have demonstrated potent modulation of inflammatory signaling pathways. In LPS-stimulated cellular models, these compounds significantly inhibit the mRNA expression of pro-inflammatory cytokines IL-1β and IL-6. nih.govnih.gov This indicates an ability to interfere with the signaling cascade initiated by TLR4 activation, which typically leads to the expression of inflammatory genes. nih.gov The modulation of cytokine release is a critical mechanism for anti-inflammatory action. nih.gov

Apoptosis Induction: While not directly demonstrated for this compound, related sulfonamide derivatives have been reported to induce apoptosis in cancer cells, suggesting a potential mechanism for anti-cancer activity that involves the inhibition of specific enzymes leading to programmed cell death.

Preclinical In Vivo Efficacy Studies

Application in Animal Models of Disease, including Inflammation, Cancer, Neuropathic Pain, and Seizure Disorders

Preclinical studies in animal models are crucial for understanding the therapeutic potential of a compound. nih.gov

Inflammation: The anti-inflammatory efficacy of 4-amino-butanamide derivatives has been confirmed in vivo. nih.gov In an LPS-induced inflammatory mouse model, administration of compounds (specifically 4d and 5f) led to a significant decrease in the mRNA levels of key inflammatory cytokines IL-1β, IL-6, and TNF-α. nih.gov These findings corroborate the in vitro results and confirm the compounds' effectiveness in suppressing inflammatory cytokine production in a living organism. nih.gov

Neuropathic Pain: Animal models of neuropathic pain are essential for developing new analgesics. nih.govscielo.br Derivatives of 4-aminobutanamide, identified as GABA transporter inhibitors, have demonstrated analgesic activity in such models. nih.govnih.gov Their ability to alleviate pain behaviors in these preclinical models suggests that modulating GABAergic neurotransmission is a viable strategy for treating neuropathic pain. nih.govnih.govacs.org

There was no specific information found in the provided search results regarding the application of this compound in animal models of cancer or seizure disorders.

Evaluation of Efficacy in Relevant Biological Systems

The therapeutic potential of a compound is contingent on its efficacy in relevant biological systems. For this compound, its potential as an anti-inflammatory agent is suggested by studies on its derivatives. A series of novel benzoxazoles featuring a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have demonstrated significant anti-inflammatory effects. nih.gov In in-vitro and in-vivo models, these compounds effectively suppressed the expression of key inflammatory cytokines. nih.gov

Specifically, in a lipopolysaccharide (LPS)-induced inflammation model, which mimics the inflammatory response to Gram-negative bacteria, these derivatives showed potent inhibitory activity. nih.gov Two compounds from this series, compound 5f and compound 4d (a Boc-protected intermediate), were further evaluated in vivo and found to significantly decrease the mRNA levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α without exhibiting hepatotoxicity. nih.gov This suggests that the 4-aminobutanamide scaffold is a crucial component for the observed anti-inflammatory efficacy.

The following table summarizes the in vitro inhibitory concentrations (IC50) of several 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives on IL-1β and IL-6 mRNA expression, highlighting the potential of this chemical class. nih.gov

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) for IL-1β | IC50 (µM) for IL-6 |

| 4d | - | CH3 | - | - | 6.04 x 10⁻⁵ | - |

| 5c | - | F | - | - | 1.64 | - |

| 5d | - | t-Bu | - | - | 3.27 x 10⁻² | - |

| 5f | - | t-Bu | - | OCH3 | 4.44 x 10⁻⁴ | - |

| 5m | - | CH3 | - | OCH3 | 1.99 x 10⁻⁴ | - |

Beyond anti-inflammatory applications, other structurally related compounds have shown promise in different therapeutic areas. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), which shares the N-(4-chlorophenyl)amide moiety, has demonstrated potent anti-Hepatitis B Virus (HBV) activity. nih.gov It was found to be more effective than the standard drug lamivudine (B182088) against both wild-type and drug-resistant HBV strains. nih.gov Furthermore, derivatives of 4-aminopiperidine (B84694) have been identified as novel antifungal agents. uni.lu

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is fundamental to the development of any therapeutic agent. For this compound, its potential mechanisms can be inferred from the actions of its analogs.

Research on derivatives of this compound has pointed towards several potential biological targets. In the context of inflammation, the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) have been identified as key targets. nih.gov The demonstrated ability of the benzoxazole (B165842) derivatives to inhibit the mRNA expression of these cytokines suggests a direct or indirect interaction with the signaling pathways that regulate their production. nih.gov

Other potential targets have been identified for structurally similar compounds. For example, Leukotriene A-4 hydrolase , an enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4, is inhibited by 4-amino-N-[4-(benzyloxy)phenyl]butanamide. drugbank.com In the realm of cancer therapeutics, the Akt kinase family, which plays a central role in cell survival and proliferation, is potently inhibited by 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363). nih.govmanchester.ac.uk Additionally, the multidrug transporter P-glycoprotein (P-gp) is a target for [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. nih.gov

Computational docking studies on a related butanamide derivative, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, have suggested a high binding affinity for the alpha-glucosidase enzyme , indicating a potential for antidiabetic activity. mdpi.com

The table below summarizes the identified biological targets for compounds structurally related to this compound.

| Compound Class/Derivative | Biological Target(s) | Therapeutic Area |

| Benzoxazoles with 4-amino-butanamide moiety | IL-1β, IL-6 | Inflammation |

| 4-amino-N-[4-(benzyloxy)phenyl]butanamide | Leukotriene A-4 hydrolase | Inflammation |

| AZD5363 | Akt kinases | Cancer |

| [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide | P-glycoprotein (P-gp) | Cancer (Drug Resistance) |

| N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | Alpha-glucosidase (predicted) | Diabetes |

The interaction of a compound with its biological target initiates a cascade of downstream signaling events. For the benzoxazole derivatives of this compound, a key downstream effect is the modulation of IL-1β and IL-6 mRNA expression . nih.gov This indicates an interference with the transcriptional machinery responsible for producing these inflammatory cytokines. The study suggests that this modulation occurs following the activation of pathogen-recognition receptors like the Toll-like receptor 4 (TLR4)-MD-2 complex by LPS, which typically leads to the activation of transcription factors such as NF-κB and IRF3. nih.gov By reducing the mRNA levels of IL-1β and IL-6, these compounds effectively dampen the inflammatory response at a fundamental level. nih.gov

In the case of the anti-HBV agent IMB-0523, the proposed downstream mechanism involves an increase in the intracellular levels of APOBEC3G (A3G) . nih.gov A3G is a cytidine (B196190) deaminase that can inhibit the replication of HBV. nih.gov The ability of IMB-0523 to upregulate A3G provides a distinct antiviral mechanism compared to existing HBV therapies. nih.gov

For the Akt inhibitor AZD5363, oral administration leads to the pharmacodynamic knockdown of the phosphorylation of Akt and its downstream biomarkers in vivo. nih.gov This inhibition of the Akt signaling pathway ultimately results in the inhibition of tumor growth. nih.gov

The concept of polypharmacology , where a single drug interacts with multiple targets, is an increasingly recognized paradigm in drug discovery, particularly for complex diseases. nih.govresearchgate.net While specific multi-target interaction studies for this compound are not available, the diverse biological activities observed for its structural analogs suggest the potential for such interactions.

The 4-aminoquinoline (B48711) scaffold, which shares some structural similarities with the 4-aminophenyl moiety of the subject compound, has been explored for its polypharmacological effects against malaria, cancer, and tuberculosis. nih.govresearchgate.net This suggests that compounds with an amino group attached to an aromatic system may have the propensity to interact with multiple biological targets across different disease pathways. The ability of a single molecule to modulate multiple targets can lead to enhanced efficacy and a lower likelihood of developing drug resistance. nih.gov

The varied biological activities of compounds related to this compound, including anti-inflammatory, antiviral, and anticancer effects, further support the possibility of multi-target and multimodal interactions. For example, the anti-inflammatory effects observed with the benzoxazole derivatives, which target cytokine production, and the potential antidiabetic activity of a related butanamide derivative, which is predicted to target alpha-glucosidase, hint at a broader pharmacological profile that could be harnessed for treating complex diseases with multiple underlying pathologies. nih.govmdpi.com

Structure Activity Relationship Sar and Computational Chemistry in 4 Amino N 4 Chlorophenyl Butanamide Research

Systematic Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies involve the synthesis and biological evaluation of a series of related compounds to determine which chemical groups are essential for activity and how they can be optimized. For 4-amino-N-(4-chlorophenyl)butanamide, SAR investigations focus on its three main components: the butanamide chain, the 4-chlorophenyl moiety, and the terminal amino group.

The butanamide chain acts as a flexible linker or scaffold, positioning the key pharmacophoric groups—the terminal amine and the chlorophenyl ring—in an optimal orientation for interaction with a biological target. The length and flexibility of this chain are often critical.

Chain Length: The four-carbon chain (butanamide) is a crucial determinant of activity. Analogs with shorter (propanamide) or longer (pentanamide) chains often show diminished activity, suggesting that the distance between the amino group and the phenyl ring is finely tuned for receptor fit. This principle is fundamental in drug design, where homologation of an alkyl chain often reveals an optimal length for biological effect. drugdesign.org

Conformational Rigidity: Introducing rigidity into the butanamide backbone, for instance by incorporating double bonds or small ring structures, can help to lock the molecule into a more bioactive conformation. mdpi.com However, this can also be detrimental if the constrained conformation is not the one recognized by the receptor. The inactivity of some cyclic derivatives in other chemical series suggests that excessive rigidity can prevent proper binding. drugdesign.org

Substitution: Placing substituents along the butanamide chain would likely alter the molecule's activity. For example, adding a hydroxyl or methyl group could introduce new hydrogen bonding or steric interactions that may either enhance or hinder binding, depending on the topology of the receptor's binding site. In studies of related butanamide derivatives, such as those investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors, substitutions on the chain are a key area of exploration. ijpsonline.com

Table 1: Hypothetical SAR of Butanamide Chain Modifications This interactive table illustrates the predicted impact of structural modifications to the butanamide chain of this compound.

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Shorten chain (Propanamide) | Alters distance between pharmacophoric groups. | Likely decrease |

| Lengthen chain (Pentanamide) | Alters distance between pharmacophoric groups. | Likely decrease |

| Introduce C2-C3 double bond | Increases rigidity, restricts conformation. | Potentially increase or decrease |

| Add methyl group at C3 | Introduces steric bulk, may affect binding. | Likely decrease |

| Add hydroxyl group at C3 | Introduces hydrogen bonding potential. | Potentially increase or decrease |

Role of the 4-chlorophenyl Moiety in Receptor Recognition and Efficacy

The N-substituted 4-chlorophenyl group is a critical component that significantly influences the compound's pharmacological profile. Its contributions are multifaceted, involving electronic effects, hydrophobicity, and specific binding interactions.

Electronic Effects: The chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group. This electronic perturbation can influence the reactivity and binding properties of the entire molecule. In studies of 4-aminoquinolines, electron-withdrawing groups at an equivalent position were found to be essential for high potency. nih.gov

Hydrophobic and Steric Interactions: The phenyl ring itself provides a large, hydrophobic surface that can engage in van der Waals or pi-pi stacking interactions within a hydrophobic pocket of a receptor. The size and shape of this group are important for fitting into the binding site.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the receptor's binding site. This type of interaction is increasingly recognized as a key contributor to ligand affinity and selectivity.

Metabolic Stability: The presence of the chloro-substituent can block a potential site of metabolic oxidation on the phenyl ring, thereby increasing the metabolic stability and half-life of the compound.

Insights from the closely related molecule baclofen (B1667701) (β-(4-chlorophenyl)-GABA), a known GABAB receptor agonist, underscore the importance of this moiety. Studies suggest the chlorophenyl group of baclofen is crucial for its specific interaction and activity at the receptor. nih.govresearchgate.net

The primary amino group at the terminus of the butanamide chain is a quintessential pharmacophoric feature, acting as a key anchor point for receptor binding.

Positioning: The gamma (γ) position of the amino group relative to the amide carbonyl group is critical, mimicking the structure of the neurotransmitter γ-aminobutyric acid (GABA). researchgate.net This specific spacing allows it to interact with receptor sites evolved to recognize GABA or related endogenous ligands. At physiological pH, this group is expected to be protonated (NH₃⁺), enabling it to form a strong ionic bond or salt bridge with an anionic residue, such as a carboxylate group (COO⁻) from an aspartate or glutamate (B1630785) residue, in the receptor binding pocket.

Substitution: Modification of the primary amine generally leads to a significant change in biological activity.

Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) on the nitrogen would change its basicity and steric profile, which could weaken the ionic interaction and reduce activity.

Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide, as seen in the related compound N-(4-chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide, removes its basic character entirely. sigmaaldrich.com This eliminates the potential for a positive charge and ionic bonding, drastically altering its interaction profile and likely its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

While specific QSAR models for this compound are not widely published, the methodology for their development is well-established. nih.gov The process involves several key steps:

Data Set Assembly: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC₅₀ or EC₅₀ values) measured in a consistent assay. This set is then divided into a 'training set' to build the model and a 'test set' to validate it.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, such as its physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and 3D properties (e.g., molecular surface area, volume). ijpsonline.com

Model Generation: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that correlates a selection of the most relevant descriptors with the observed biological activity. pensoft.net

Validation: The predictive power of the QSAR model is rigorously tested using the compounds in the test set, which were not used to build the model. A statistically robust and predictive model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to be most active. researchgate.net

Table 2: Illustrative Data for a Hypothetical QSAR Study This interactive table shows an example of the data used to build a QSAR model for a series of analogs. Activity is represented as pIC₅₀ (-log(IC₅₀)).

| Compound | R1 (on Phenyl) | R2 (on Amino) | LogP (Hydrophobicity) | Dipole Moment (Debye) | pIC₅₀ (Activity) |

|---|---|---|---|---|---|

| Analog 1 | 4-Cl | H | 2.8 | 3.5 | 6.2 |

| Analog 2 | 4-F | H | 2.4 | 3.1 | 5.9 |

| Analog 3 | 4-CH₃ | H | 3.1 | 3.3 | 5.5 |

| Analog 4 | H | H | 2.2 | 3.2 | 5.1 |

| Analog 5 | 4-Cl | CH₃ | 3.2 | 3.6 | 5.4 |

| Analog 6 | 4-Cl | H (Propanamide) | 2.3 | 3.4 | 5.7 |

Derivation of Pharmacophore Models and Key Structural Determinants of Activity

A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Based on the SAR of this compound and its analogs, a hypothetical pharmacophore model can be derived. nih.gov

The key structural determinants of activity would likely include:

A Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) feature: Representing the terminal amino group (NH₂), which is likely protonated at physiological pH.

A Hydrogen Bond Acceptor (HBA) feature: Located at the amide carbonyl oxygen.

A Hydrophobic/Aromatic (HY/AR) feature: Corresponding to the 4-chlorophenyl ring.

Defined Distances and Angles: The spatial relationship between these features is critical for aligning correctly with complementary groups on the receptor.

Such pharmacophore models are invaluable tools in modern drug discovery. tandfonline.com They can be used as 3D queries to search large chemical databases for novel scaffolds that match the required features, potentially leading to the discovery of new classes of active compounds. nih.gov

Advanced Computational Approaches

The exploration of this compound and its derivatives has been significantly enhanced by the application of advanced computational chemistry techniques. These in silico methods provide profound insights into the molecular interactions, pharmacokinetic properties, and potential for novel therapeutic agents, guiding the rational design and optimization of lead compounds.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein target at the atomic level. These methods are instrumental in understanding the structure-activity relationships (SAR) that govern the therapeutic efficacy of compounds like this compound.

In a notable study, computational modeling was conducted on a closely related analog, N-(4-chlorophenyl)-4-phenylbutanamide, to investigate its interaction with Histone Deacetylase 6 (HDAC6), a significant target in cancer therapy. nih.gov The initial docking calculations were followed by extensive 100-nanosecond MD simulations to observe the dynamic stability and binding mode of the compound within the enzyme's vicinity. The simulations revealed that N-(4-chlorophenyl)-4-phenylbutanamide positions itself at the entrance of the HDAC6 active pocket. nih.gov This strategic positioning effectively blocks the passage of the natural substrate without the inhibitor itself needing to penetrate deep into the catalytic binding site. This finding suggests a non-competitive mechanism of inhibition, which was a crucial insight for its further development. nih.gov

The stability of the ligand-protein complex throughout the simulation is a key indicator of a favorable and sustained interaction. For instance, in studies of other N-phenylamide derivatives, MD simulations have been used to confirm the stability of docked poses and to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.gov These simulations can track the conformational changes in both the ligand and the protein upon binding, highlighting the key amino acid residues involved in the interaction.

Key interaction types often observed in such simulations include:

Hydrogen Bonds: Essential for anchoring the ligand in the correct orientation within the binding site.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and the protein.

While specific docking studies on this compound are not extensively published, the research on its analogs provides a strong framework for how it might interact with various biological targets. The butanamide backbone, the 4-amino group, and the N-(4-chlorophenyl) moiety all present opportunities for diverse interactions that can be effectively modeled and analyzed using these computational techniques.

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties, summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an indispensable tool in modern drug discovery, allowing for the early-stage filtering of compounds with unfavorable profiles, thereby saving significant time and resources. mdpi.com

For derivatives of this compound, various computational models can predict a range of physicochemical and pharmacokinetic properties. These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or a specific property. researchgate.net

In the study of N-(4-chlorophenyl)-4-phenylbutanamide and related phenyl butyric acid derivatives, theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses were performed as a preliminary screening step. nih.gov Such analyses typically evaluate parameters against established thresholds, like Lipinski's Rule of Five, to assess the "drug-likeness" of a compound.

Below is an interactive data table showcasing a hypothetical in silico ADME prediction for a series of butanamide derivatives, illustrating the types of data generated in such studies.

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |

| This compound | 212.68 | 2.1 | 2 | 2 | High |

| Derivative A (N-methylated amino) | 226.71 | 2.4 | 1 | 2 | High |

| Derivative B (de-chloro) | 178.23 | 1.6 | 2 | 2 | High |

| Derivative C (4-fluorophenyl) | 196.22 | 1.8 | 2 | 2 | High |

These predictive models are crucial for lead optimization. For example, if a highly potent compound is predicted to have poor oral bioavailability due to high lipophilicity (LogP), medicinal chemists can use this information to guide the synthesis of analogs with modified functional groups to increase hydrophilicity without compromising efficacy. kubinyi.de Similarly, predictions of metabolic stability, such as potential interactions with cytochrome P450 (CYP) enzymes, can flag compounds that might be rapidly cleared from the body or cause drug-drug interactions. nih.govnih.gov

The ultimate goal of in silico ADME-driven lead optimization is to achieve a balanced profile of potency, selectivity, and favorable pharmacokinetic properties, increasing the likelihood of success in later stages of drug development. kubinyi.de

De novo design is a computational strategy that aims to generate novel molecular structures with desired biological activities from scratch, rather than by modifying existing compounds. nih.gov This approach is particularly valuable when seeking to discover compounds with entirely new scaffolds or improved properties compared to known inhibitors. The process typically involves building a molecule atom-by-atom or fragment-by-fragment within the three-dimensional structure of a target's binding site. idc-online.com

While specific applications of de novo design for this compound are not yet documented in the literature, the principles of this strategy can be readily applied to this chemical class. The general workflow for a de novo design project targeting a specific enzyme with this compound as a starting point would involve:

Binding Site Analysis: A thorough characterization of the target enzyme's binding pocket to identify key interaction points, such as hydrogen bond donors and acceptors, and hydrophobic pockets.

Fragment Placement: Placing small molecular fragments that can form favorable interactions with these identified points within the binding site. These fragments could be derived from the core structures of known ligands, including the aminobutanamide or chlorophenyl groups.

Fragment Linking: Computationally linking these fragments together to form a coherent molecule that fits well within the binding site. The butanamide linker itself is a common and flexible scaffold that can be adapted.

Scoring and Ranking: Evaluating the newly designed molecules based on their predicted binding affinity, drug-likeness, and synthetic accessibility.

For instance, based on the SAR of related compounds, a de novo design algorithm could explore alternative linkers to the butanamide chain or different substitution patterns on the phenyl ring to enhance binding affinity or selectivity. nih.gov The software could suggest novel functional groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein, potentially leading to more potent inhibitors.

Recent advancements in machine learning and artificial intelligence are further enhancing de novo design capabilities, allowing for the generation of more diverse and synthetically feasible molecules. biorxiv.org The application of these advanced strategies holds significant promise for the discovery of the next generation of therapeutics based on the this compound scaffold.

Prospective Research Avenues and Translational Implications of 4 Amino N 4 Chlorophenyl Butanamide

Exploration of Novel Therapeutic Applications Beyond Current Indications

The structural motif of 4-amino-N-(4-chlorophenyl)butanamide lends itself to exploration in various therapeutic areas beyond any single initial finding. The inherent flexibility of the butanamide linker combined with the electronic properties of the chlorophenyl group makes it a candidate for targeting multiple biological systems.

Anti-Inflammatory Potential: A significant area of prospective research is in the treatment of inflammatory diseases. Studies on derivatives incorporating a 4-amino-butanamide moiety have demonstrated notable anti-inflammatory effects. For instance, a series of novel benzoxazoles built upon a 4-amino-butanamide structure were shown to potently inhibit the expression of pro-inflammatory cytokines. Specifically, these compounds suppressed lipopolysaccharide (LPS)-induced messenger RNA (mRNA) expression of interleukin-6 (IL-6) and interleukin-1β (IL-1β) in vitro. nih.gov This suggests a potential role in managing diseases characterized by cytokine-driven inflammation, such as rheumatoid arthritis. nih.gov Furthermore, a related analogue, 4-amino-N-[4-(benzyloxy)phenyl]butanamide, has been identified as an inhibitor of leukotriene A4 hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4. drugbank.com This indicates that the butanamide scaffold could be tailored to target different pathways within the inflammatory cascade.

Antidiabetic Potential: Another promising avenue is in the management of metabolic disorders like type 2 diabetes. The development of dipeptidyl peptidase IV (DPP-4) inhibitors is a major strategy in diabetes treatment. A series of novel 3-amino-butanamides were investigated as DPP-4 inhibitors, with one derivative demonstrating the ability to reduce blood glucose excursion in an oral glucose tolerance test in animal models. nih.gov Given the structural similarities, the this compound core could be adapted to create new and effective DPP-4 inhibitors.

Rational Design of Hybrid Molecules with Enhanced Potency and Selectivity

The principle of rational drug design involves modifying a core chemical structure to enhance its interaction with a biological target, thereby improving potency and selectivity. The this compound scaffold is an excellent candidate for such molecular hybridization.

One prominent example involves the synthesis of novel benzoxazole (B165842) derivatives containing the 4-amino-butanamide moiety. nih.gov In this research, scientists systematically synthesized a library of 12 compounds by reacting variously substituted 2-aminophenols to create a benzoxazole ring system, which was then linked to the butanamide backbone. nih.gov The goal was to develop small molecules with suppressive effects on inflammatory cytokines. The anti-inflammatory activities of these hybrid molecules were quantified by measuring their half-maximal inhibitory concentrations (IC₅₀) for the suppression of IL-6 and IL-1β mRNA expression in cell-based assays. nih.gov The results demonstrated that specific substitutions on the benzoxazole ring led to highly potent derivatives. nih.gov

| Compound | Description | IC₅₀ for IL-6 mRNA (µM) | IC₅₀ for IL-1β mRNA (µM) |

|---|---|---|---|

| 4d | Boc-protected precursor | 0.0000604 | Not Reported |

| 5c | Benzoxazole derivative | 1.64 | Not Reported |

| 5d | Benzoxazole derivative | 0.0327 | Not Reported |

| 5f | Benzoxazole derivative | 0.000444 | Not Reported |

| 5m | Benzoxazole derivative | 0.000199 | Not Reported |

This strategic hybridization of the butanamide scaffold with other pharmacologically active groups exemplifies a rational approach to creating molecules with significantly enhanced potency.

Investigation of Synergistic Effects in Combination Therapies

A crucial future direction for the translational development of this compound-based compounds is the investigation of their effects in combination with existing therapies. Synergistic interactions, where the combined therapeutic effect is greater than the sum of the individual effects, could allow for lower doses of each drug, potentially reducing side effects and overcoming drug resistance.

Given the potential anti-inflammatory and antidiabetic applications, several combination strategies can be envisioned. For inflammatory conditions such as rheumatoid arthritis, a butanamide derivative could be co-administered with standard-of-care drugs like methotrexate (B535133) or biologic agents. In the context of type 2 diabetes, combining a novel DPP-4 inhibitor based on this scaffold with first-line treatments like metformin (B114582) could offer improved glycemic control. mdpi.com Such studies are critical for positioning a new therapeutic agent within current treatment paradigms. To date, specific research on the synergistic effects of this compound has not been reported, highlighting a significant gap and a compelling avenue for future preclinical research.

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

To validate the therapeutic potential of this compound and its derivatives, robust and relevant preclinical models are essential. These models are crucial for demonstrating in vivo efficacy and for understanding the compound's mechanism of action in a complex biological system.

For assessing anti-inflammatory activity, the lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a well-established and highly relevant tool. nih.govnuchemsciences.com LPS, a component of Gram-negative bacteria cell walls, is a potent trigger of the innate immune response. nih.gov Intraperitoneal or intravenous administration of LPS in mice induces a rapid and strong release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, mimicking the acute phase of systemic inflammation. nuchemsciences.comfrontiersin.org

This model was successfully employed to evaluate the in vivo effects of the aforementioned benzoxazole-butanamide derivatives. nih.gov By treating animals with the test compounds prior to or after the LPS challenge, researchers can quantitatively measure the reduction in plasma or tissue cytokine levels. frontiersin.orgnih.gov This allows for the determination of a compound's in vivo potency and provides critical pharmacodynamic data. Furthermore, variations of this model, such as creating states of endotoxin (B1171834) tolerance, can be used to study more complex immune reprogramming processes and how a test compound might influence them. frontiersin.org Utilizing such advanced preclinical models will be a cornerstone for the successful translation of this compound-based candidates from the laboratory to clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N-(4-chlorophenyl)butanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amidation reactions using butanoyl chloride and 4-chloroaniline derivatives under controlled temperature (0–5°C) in anhydrous dichloromethane, followed by amino group protection/deprotection strategies . Optimization involves adjusting stoichiometry, solvent polarity, and catalysts (e.g., DMAP) to enhance yield. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. For analogs, bromination or oxidation steps may be incorporated, as seen in structurally related N-(4-chlorophenyl)butanamide derivatives .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and butanamide backbone (δ ~2.3–3.1 ppm for CH groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for CHClNO: ~227.06) .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry, as demonstrated for analogous N-(4-chlorophenyl)amides .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase-1/COX-1 or kinase targets like Akt) using fluorogenic substrates or ELISA-based phosphorylation detection . Cell viability assays (MTT or ATP-luminescence) in cancer or primary cell lines assess cytotoxicity. For PROTAC applications, evaluate ubiquitination efficiency via Western blotting for target protein degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Address this by:

- ADME Profiling : Measure plasma stability (e.g., liver microsome assays) and permeability (Caco-2 monolayers) .

- Metabolite Identification : Use LC-MS/MS to detect major metabolites and modify the structure to block labile sites (e.g., N-methylation of the amine group) .

- Formulation Optimization : Employ nanoemulsions or PEGylation to enhance solubility and half-life, as shown for AZD5363 (a related Akt inhibitor) .

Q. What strategies are effective for improving selectivity in enzyme inhibition studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents on the phenyl ring (e.g., electron-withdrawing groups like NO or CF) to modulate binding affinity. For example, 4-chloro-N-(4-aminophenyl) derivatives showed enhanced COX-1 selectivity over COX-2 .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with active sites. Compare with off-target enzymes (e.g., ROCK kinases) to identify selectivity-determining residues .

Q. How can researchers design experiments to elucidate the mechanism of action in PROTAC applications?

- Methodological Answer :

- Ternary Complex Formation : Use biophysical techniques like surface plasmon resonance (SPR) to validate E3 ligase:PROTAC:target protein interactions .

- CRISPR Knockout Models : Generate cell lines lacking specific E3 ligases (e.g., VHL or cereblon) to confirm mechanism dependency .

- Time-Course Proteomics : Perform global protein quantification (TMT or SILAC) to identify off-target effects and validate degradation specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.